

Application Notes and Protocols for BMAP-18 Solid-Phase Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of **BMAP-18**, a potent antimicrobial peptide. The protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is an 18-residue cationic antimicrobial peptide derived from BMAP-27.[1][2] It exhibits broad-spectrum antimicrobial activity with reduced cytotoxicity compared to its parent peptide, making it a promising candidate for therapeutic development.[3][4] The peptide's sequence is H-GRFKRFRKKFKKLFKKLS-OH.[3] The synthesis of **BMAP-18** is effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[5] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[6]

Physicochemical Properties of BMAP-18

A summary of the key physicochemical properties of **BMAP-18** is provided in the table below.



Property	Value	Reference
Amino Acid Sequence	H-GRFKRFRKKFKKLFKKLS- OH	[3]
Molecular Weight (Theoretical)	2341.5 g/mol	[3]
Net Charge (at pH 7)	+10	[1]
RP-HPLC Retention Time	18.1 min	[1][4]

Solid-Phase Peptide Synthesis Protocol

The following protocol details the manual synthesis of **BMAP-18** using Fmoc chemistry. This process consists of a series of cyclical steps for chain assembly, followed by a final cleavage and deprotection step.

Materials and Reagents

- Resin: Wang resin is a suitable choice for peptides with a C-terminal carboxylic acid.[7]
- Fmoc-protected Amino Acids: All amino acids with reactive side chains should be protected with acid-labile groups (e.g., Pbf for Arginine, Boc for Lysine, tBu for Serine).
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).[8][9]
- Deprotection Reagent: 20% piperidine in DMF.[6][10]
- Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar coupling agent.[8]
- Activator Base: N,N-Diisopropylethylamine (DIPEA).[8]
- Washing Solvents: DMF and DCM.[6]
- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[7]
- Precipitation and Washing: Cold diethyl ether.[8]

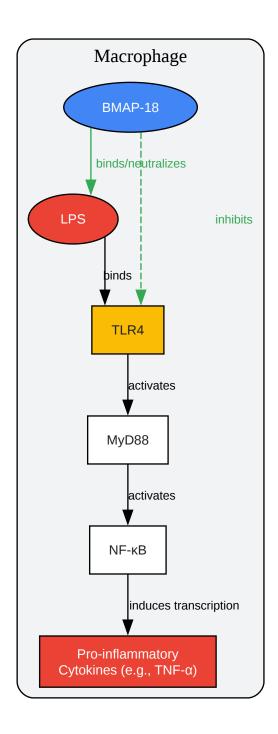


- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
- Analysis: Mass spectrometry (e.g., MALDI-TOF).[8]

Experimental Workflow Diagram







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